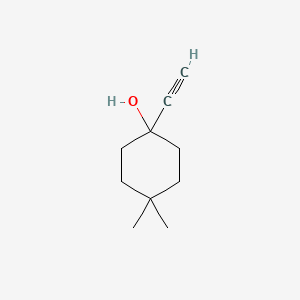

1-Ethynyl-4,4-dimethylcyclohexanol

Description

Contextualization within the Chemistry of Tertiary Alkynyl Alcohols and Gem-Dialkyl Cycloalkanols

1-Ethynyl-4,4-dimethylcyclohexanol belongs to two significant classes of organic compounds: tertiary alkynyl alcohols (also known as propargylic alcohols) and gem-dialkyl cycloalkanols. The chemical behavior of the molecule is a direct consequence of the interplay between the functional groups defining these classes.

Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature dictates their reactivity, particularly in acid-catalyzed reactions. Unlike primary and secondary alcohols, tertiary alcohols readily undergo SN1 reactions upon protonation of the hydroxyl group, which then departs as a stable water molecule to form a relatively stable tertiary carbocation. stackexchange.comlibretexts.orgunizin.org This propensity to form carbocation intermediates is a cornerstone of their chemistry.

The presence of a terminal alkyne adjacent to the tertiary alcohol center introduces further reactivity pathways. Propargylic alcohols are known to undergo a variety of transformations, including rearrangements, substitutions, and additions. researchgate.net Under acidic conditions, they are particularly susceptible to rearrangement reactions. Two classic examples are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgresearchgate.net The Meyer-Schuster rearrangement typically converts terminal propargylic alcohols into α,β-unsaturated aldehydes, while the competing Rupe rearrangement, often observed with tertiary propargylic alcohols, yields α,β-unsaturated methyl ketones. wikipedia.org The choice of catalyst and reaction conditions can influence which pathway is favored. rsc.org

The gem-dialkyl group on the cyclohexane (B81311) ring also exerts a significant influence on the molecule's properties and reactivity, an effect often referred to as the Thorpe-Ingold or gem-dialkyl effect. chem-station.com This principle states that the presence of two alkyl groups on the same carbon atom can alter the bond angles and restrict conformational freedom. chem-station.com Specifically, the C-C-C bond angle containing the gem-dimethyl group is compressed, which can favor cyclization reactions by bringing reactive ends of a molecule closer together. chem-station.comlucp.net In the context of 1-Ethynyl-4,4-dimethylcyclohexanol, the gem-dimethyl group at the C4 position locks the conformation of the cyclohexane ring, influencing the stereochemical outcome of reactions at the C1 center. This substitution also impacts the physicochemical properties of the molecule and its derivatives. acs.org

Table 1: Physicochemical Properties of 1-Ethynyl-4,4-dimethylcyclohexanol

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | 1-Ethynyl-4,4-dimethylcyclohexanol |

| CAS Number | 68483-62-5 |

| Predicted XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| This table is interactive. You can sort and filter the data. |

Significance as a Versatile Organic Intermediate and Model Compound in Mechanistic Studies

The bifunctional nature of 1-Ethynyl-4,4-dimethylcyclohexanol, possessing both a nucleophilic alkyne and a hydroxyl group that can be converted into a good leaving group, makes it a versatile intermediate in organic synthesis. researchgate.net Propargylic alcohols are widely recognized as valuable building blocks for creating more complex molecular architectures. rsc.orgresearchgate.netmdpi.com

A key application for closely related structures is in the fragrance industry. For instance, the analogous compound 1-ethynyl-3,3-dimethylcyclohexan-1-ol (B8760702) is a crucial intermediate in the synthesis of "green ketone," an important perfumery ingredient. google.com The synthesis involves the ethynylation of the corresponding ketone followed by a Rupe rearrangement to generate the target enone scaffold. google.comarkat-usa.orggoogle.com This highlights the industrial relevance of this class of compounds and their rearrangement products. The 4,4-dimethyl substitution pattern in the title compound offers a different steric and electronic environment, leading to derivatives with potentially unique properties.

Beyond its synthetic utility, 1-Ethynyl-4,4-dimethylcyclohexanol and similar tertiary propargylic alcohols serve as important model compounds for probing reaction mechanisms. The acid-catalyzed Meyer-Schuster and Rupe rearrangements have been the subject of extensive mechanistic investigation, with these substrates providing a clear platform to study carbocation formation, 1,3-hydroxyl shifts, and subsequent tautomerization steps. wikipedia.orgresearchgate.net The competition between these two pathways in tertiary systems allows researchers to study the subtle electronic and steric factors that govern reaction outcomes. rsc.org Furthermore, the development of new catalytic systems, for example, those based on gold, ruthenium, or other transition metals, often uses such alcohols to test the catalyst's efficacy and selectivity in promoting specific transformations like hydration or rearrangement under milder conditions. nih.govresearchgate.net

Table 2: Key Reactions of Tertiary Alkynyl Alcohols

| Reaction Name | Description | Product from Tertiary Alkynyl Alcohol |

| Rupe Rearrangement | Acid-catalyzed rearrangement of tertiary α-alkynyl alcohols. | α,β-Unsaturated methyl ketone |

| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement of secondary/tertiary propargyl alcohols. Competes with the Rupe pathway. | α,β-Unsaturated ketone/aldehyde |

| Ethynylation | Nucleophilic addition of an acetylide to a ketone. (Synthesis route) | Tertiary alkynyl alcohol |

| Acid-catalyzed Dehydration | Elimination of water to form an alkene (enyne). | Enyne |

| This table is interactive. You can sort and filter the data. |

Overview of Current Academic Research Trajectories and Challenges for the Chemical Compound

Current research involving tertiary alkynyl alcohols like 1-Ethynyl-4,4-dimethylcyclohexanol is focused on several key areas. A major trajectory is the development of novel catalytic systems to improve the efficiency and selectivity of known transformations. acs.org While classic rearrangements often require strong acids and high temperatures, modern research aims for milder conditions using Lewis acids or transition-metal catalysts. rsc.org This not only improves the energy efficiency but also enhances the functional group tolerance, allowing these reactions to be applied to more complex molecules. Gold- and ruthenium-catalyzed reactions have been particularly successful in this regard, enabling highly selective hydrations and rearrangements. nih.govresearchgate.net

Another significant research avenue is the exploration of cascade reactions. acs.org The unique reactivity of the propargylic alcohol moiety allows for the design of sequential transformations where the initial product undergoes further in-situ reactions, rapidly building molecular complexity from a simple starting material.

Despite significant progress, challenges remain. A primary challenge is controlling the regioselectivity and chemoselectivity of reactions. For instance, selectively achieving a Meyer-Schuster rearrangement over the competing Rupe pathway in tertiary systems can be difficult and is often substrate-dependent. wikipedia.org Another challenge lies in the cost-effectiveness and sustainability of some of the more exotic metal catalysts, prompting ongoing searches for catalysts based on more abundant and less toxic metals. rsc.org Furthermore, the development of enantioselective methods for the synthesis and transformation of chiral propargylic alcohols is a continuous goal in the field, aiming to provide access to optically pure building blocks for pharmaceuticals and other bioactive molecules. mdpi.com The visible-light-mediated deoxyalkynylation of tertiary alcohols represents a modern synthetic frontier, offering new ways to form C(sp³)–C(sp) bonds under mild conditions, though challenges in substrate scope and efficiency persist. nju.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,11H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVKMRXSVLVRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68483-62-5 | |

| Record name | 1-ethynyl-4,4-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity, Chemical Transformations, and Mechanistic Studies of 1 Ethynyl 4,4 Dimethylcyclohexanol

Reactions Involving the Hydroxyl Group

The tertiary alcohol group in 1-Ethynyl-4,4-dimethylcyclohexanol can participate in several characteristic reactions, including esterification, etherification, oxidation, and elimination.

Esterification and Etherification Protocols

The hydroxyl group can be converted into esters and ethers through various synthetic methods. Esterification is typically achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. For instance, related ethynylcyclohexanols can be esterified with chloroacetic acid as a precursor to more complex diesters. google.com

Etherification can be accomplished through methods like the Williamson ether synthesis or by reaction with specific reagents. The formation of 1-ethynyl-1-methoxy-4,4-dimethylcyclohexane demonstrates the conversion of the hydroxyl group to a methoxy (B1213986) ether. sigmaaldrich.com A related transformation involves the etherification of an allylic alcohol, derived from the Rupe rearrangement of 1-ethynyl-3,3-dimethylcyclohexanol, with isobutylene (B52900) oxide. google.com

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acids / Acid Chlorides | Cyclohexyl Ester | google.com |

| Etherification | Isobutylene Oxide (on allylic alcohol derivative) | Oxa Ester | google.com |

| Etherification | Reagents to introduce a methyl group | Methoxy Ether | sigmaaldrich.com |

Oxidation Reactions and Subsequent Transformations

Oxidation of the tertiary hydroxyl group in 1-Ethynyl-4,4-dimethylcyclohexanol is not possible without breaking a carbon-carbon bond. However, related secondary ethynylcyclohexanols can be oxidized. For comparison, the oxidation of analogous compounds with an amine group instead of a hydroxyl group using agents like potassium permanganate (B83412) or chromium trioxide can lead to ketones or carboxylic acids. smolecule.com More directly, the oxidation of the related tertiary alcohol, 1-ethynyl-2,2-dimethylcyclohexanol, can yield the corresponding ketone, 1-ethynyl-2,2-dimethylcyclohexanone. Such transformations typically employ chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1-Ethynyl-2,2-dimethylcyclohexanol | e.g., PCC, Jones Reagent | 1-Ethynyl-2,2-dimethylcyclohexanone | |

| 1-Ethynyl-4,4-dimethylcyclohexan-1-amine | Potassium Permanganate / Chromium Trioxide | Ketones or Carboxylic Acids | smolecule.com |

Elimination Reactions to Form Alkynes or Alkenes

The tertiary alcohol can undergo dehydration (elimination of water) to form an alkene. Due to the presence of the sensitive ethynyl (B1212043) group, strong dehydrating agents are often avoided as they can cause undesired side reactions with the triple bond. mit.edu Catalytic dehydration using reagents like alumina (B75360) (Al₂O₃) or aluminum sulfate (B86663) at elevated temperatures is a common method to convert ethynylcyclohexanols into the corresponding 1-ethynylcyclohexene (B1205888) derivatives. mit.edu This reaction transforms 1-Ethynyl-4,4-dimethylcyclohexanol into 1-ethynyl-4,4-dimethylcyclohexene.

Reactions of the Ethynyl Moiety

The terminal alkyne is a versatile functional group that readily participates in addition reactions and metal-catalyzed couplings.

Hydration and Hydrohalogenation Pathways

The ethynyl group can undergo hydration (addition of water) across the triple bond, typically following Markovnikov's rule to yield a ketone. The hydration of ethynylcarbinols is effectively catalyzed by mercuric ions (Hg²⁺) supported on an acid ion-exchange resin, such as Zeo-Karb 225. rsc.org This method converts the ethynyl group into an acetyl group, transforming 1-Ethynyl-4,4-dimethylcyclohexanol into 1-acetyl-4,4-dimethylcyclohexanol. rsc.org

Hydrohalogenation involves the addition of a hydrogen halide (e.g., H-Cl, H-Br) across the triple bond. While specific studies on 1-Ethynyl-4,4-dimethylcyclohexanol are not detailed, the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halogen atom adds to the internal carbon of the alkyne.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

The terminal alkyne is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. eie.gr The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is a prominent example. eie.grprinceton.edu This reaction allows the ethynyl group of 1-Ethynyl-4,4-dimethylcyclohexanol to be coupled with a wide range of substrates, such as bromopyridine, to create more complex structures. google.com Other important coupling reactions for terminal alkynes include the Suzuki and Hiyama couplings. eie.grmdpi.com

| Reaction Type | Reagent(s) / Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydration | H₂O, Hg²⁺ on ion-exchange resin | Acetylcarbinol (Ketone) | rsc.org |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Disubstituted Alkyne | eie.grgoogle.com |

Cycloaddition Reactions (e.g., Click Chemistry Precursors)

The terminal alkyne functionality of 1-ethynyl-4,4-dimethylcyclohexanol makes it a valuable precursor for cycloaddition reactions, most notably in the realm of "click chemistry". tcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide (B81097). acs.orgsemanticscholar.org These triazole products have found widespread applications in medicinal chemistry, materials science, and bioconjugation due to their stability and ease of synthesis. tcichemicals.comacs.org

In some cases, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted triazole isomer. acs.org The choice of catalyst, therefore, provides a powerful tool for controlling the regioselectivity of the cycloaddition. acs.org

The ethynyl group can also participate in other types of cycloaddition reactions, such as the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. uni-konstanz.de

Rearrangements Involving the Alkynyl Group

The presence of the propargyl alcohol moiety (a hydroxyl group on a carbon adjacent to a triple bond) in 1-ethynyl-4,4-dimethylcyclohexanol enables a variety of rearrangement reactions.

Under certain conditions, propargyl alcohols like 1-ethynyl-4,4-dimethylcyclohexanol can undergo rearrangements to form α,β-unsaturated ketones. google.com One such transformation is the Rupe rearrangement, which typically occurs under acidic conditions, such as refluxing with formic acid. google.com This reaction proceeds through the formation of an α,β-unsaturated ketone. google.com Gold-catalyzed rearrangements of similar 1-ethynylcycloalkanols have also been reported to yield the corresponding enones. google.com

In some cases, these rearrangements can be accompanied by ring enlargement, where the carbocyclic ring expands by one or more carbons. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.educhemistwizards.com The oxy-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene alcohol. msu.educhemistry-chemists.com While 1-ethynyl-4,4-dimethylcyclohexanol itself is not a 1,5-diene, it can be a precursor to substrates for such rearrangements. For example, allylation of the alkynyl group could generate a suitable substrate. A key feature of the oxy-Cope rearrangement is that the product is an enol, which tautomerizes to a ketone, driving the reaction forward. msu.edu The rate of this rearrangement can be dramatically accelerated by forming the alkoxide of the alcohol (the anionic oxy-Cope rearrangement). chemistry-chemists.com

The study of these rearrangements provides valuable mechanistic insights into the electronic and steric factors that govern concerted reactions. msu.educhemistry-chemists.com

Transformations of the Cyclohexane (B81311) Ring System

While the ethynyl group is the primary site of reactivity, the cyclohexane ring of 1-ethynyl-4,4-dimethylcyclohexanol can also undergo transformations. These reactions are generally less common and often require specific reagents and conditions.

The hydroxyl group on the cyclohexane ring can be eliminated to form an alkene, 1-ethynyl-4,4-dimethylcyclohexene. This dehydration can sometimes occur as a side reaction during rearrangements of the alkynyl group. mit.edu The gem-dimethyl group at the 4-position provides steric hindrance that can influence the regioselectivity of reactions involving the cyclohexane ring and can also impact the conformational preferences of the ring.

Table of Compounds

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent a significant class of transformations for cyclic molecules, often driven by the desire to attain a more stable ring size. youtube.cometsu.edu In the context of cyclohexanol (B46403) derivatives, these rearrangements can be prompted by the formation of carbocation intermediates, which then undergo skeletal reorganization. etsu.educhemistrysteps.com

The transformation of seven-membered rings to more stable six-membered rings is a known phenomenon, driven by the minimization of bond angle strain. youtube.com This process typically involves a 1,2-alkyl shift, leading to the contraction of the ring. chemistrysteps.com For instance, the reaction of a cycloheptyl alcohol with acid can initiate the loss of a water molecule, forming a secondary carbocation. A subsequent alkyl shift can then break a bond within the ring, effectively contracting it to a more stable six-membered structure. chemistrysteps.com

Conversely, ring expansion can also occur, though less commonly discussed in the immediate context of simple cyclohexanols without specific activating groups. These reactions are of significant interest in synthetic chemistry for accessing larger ring systems that are prevalent in many biologically active natural products. etsu.edu

A notable rearrangement related to acetylenic alcohols is the Rupe rearrangement, which transforms a propargylic alcohol into an α,β-unsaturated enone. arkat-usa.org This reaction has been utilized in the synthesis of complex molecules starting from substituted cyclohexanones. arkat-usa.org

Stereoselective and Regioselective Functionalization of the Cyclohexane Skeleton

The ability to selectively introduce functional groups at specific positions (regioselectivity) and with a defined three-dimensional orientation (stereoselectivity) is a cornerstone of modern organic synthesis. ehu.es The cyclohexane ring, with its distinct chair and boat conformations, presents a unique template for studying and applying these principles.

Organocatalysis has emerged as a powerful tool for achieving the regio- and stereoselective functionalization of cyclic compounds. ehu.es For instance, chiral catalysts can direct the addition of nucleophiles to specific positions of a molecule with high selectivity.

Substrate engineering, an approach that modifies the starting material to influence the outcome of a reaction, has also been employed to control regioselectivity. researchgate.net By introducing directing groups, it is possible to guide catalysts, such as enzymes, to functionalize specific C-H bonds that would otherwise be unreactive. This has been demonstrated in the oxidation of adamantyl derivatives, where ester directing groups significantly enhanced the activity and selectivity of cytochrome P450 enzymes. researchgate.net

The functionalization of the cyclohexane skeleton can also be achieved through various other reactions, including:

Diels-Alder Reactions: These cycloaddition reactions are a powerful method for forming six-membered rings with controlled stereochemistry. researchgate.net

Prins Reaction: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, and can be used to construct complex cyclic systems with high stereoselectivity. wiley-vch.de

Cationic Cyclization: The formation of cyclohexene (B86901) rings can be achieved through the cyclization of acyclic precursors initiated by a carbocation. wiley-vch.de

The following table summarizes key research findings related to the functionalization of cyclohexane derivatives:

| Reaction Type | Key Feature | Example Application |

| Organocatalytic Functionalization | High regio- and stereoselectivity | Asymmetric synthesis of substituted cyclohexanes ehu.es |

| Substrate Engineering | Directed C-H bond activation | Selective oxidation of adamantyl compounds using P450 enzymes researchgate.net |

| Diels-Alder Reaction | Formation of stereodefined six-membered rings | Synthesis of complex polycyclic molecules researchgate.net |

| Prins Reaction | Stereoselective formation of C-C bonds and rings | Synthesis of cicloxilic acid wiley-vch.de |

| Cationic Cyclization | Formation of cyclohexene rings | Synthesis of β-ionone wiley-vch.de |

Detailed Mechanistic Investigations of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methods. For the transformations of 1-ethynyl-4,4-dimethylcyclohexanol and related compounds, several mechanistic aspects have been investigated in detail.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. ggckondagaon.inuni-konstanz.de These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed map of the reaction pathway. ggckondagaon.in

For intramolecular cycloaddition reactions, such as the enyne cycloaddition, different mechanistic pathways can be operative depending on the substrate and reaction conditions. mit.edu These can include concerted pathways, where all bond-making and bond-breaking events occur in a single step, or stepwise pathways involving the formation of intermediates like biradicals or cyclic allenes. mit.edu The disruption of aromaticity in the transition state can significantly impact the activation energy and favor alternative reaction pathways. mit.edu

The study of reaction kinetics provides quantitative information about reaction rates and how they are affected by factors such as temperature and reactant concentrations. ggckondagaon.in This data is essential for elucidating reaction mechanisms and can be used to construct free energy diagrams that illustrate the energetic profile of a reaction. researchgate.net

Many chemical transformations proceed through short-lived, highly reactive intermediates. The direct observation and characterization of these species are challenging but provide invaluable mechanistic insights.

Carbocations are common intermediates in reactions involving alcohols and electrophilic additions. chemistrysteps.comyoutube.com Their stability follows the order tertiary > secondary > primary, and they are prone to rearrangements to form more stable species. youtube.com In the context of ring systems, the formation of a carbocation can trigger ring expansion or contraction to relieve strain or to place the positive charge on a more substituted carbon. youtube.comchemistrysteps.com

Other important reactive intermediates include:

Radicals: Species with unpaired electrons, which are involved in radical cyclization reactions. acs.org

Carbenes: Neutral molecules containing a divalent carbon atom, which can undergo insertion reactions. mit.edu

Vinyl Cations: sp-hybridized cations that can act as carbene surrogates or electrophiles in various cyclization and insertion reactions. uvm.edu

The table below highlights some key reactive intermediates and their roles in chemical transformations:

| Intermediate | Key Characteristic | Role in Reactions |

| Carbocation | Positively charged carbon | Undergoes rearrangements, nucleophilic attack chemistrysteps.comyoutube.com |

| Radical | Unpaired electron | Participates in cyclization and addition reactions acs.org |

| Carbene | Divalent carbon | Undergoes C-H insertion reactions mit.edu |

| Vinyl Cation | sp-hybridized cation | Acts as an electrophile or carbene surrogate uvm.edu |

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the factors that control the rate and extent of a chemical reaction. ggckondagaon.in

Kinetic Studies: Kinetic experiments measure the rate of a reaction and how it is influenced by the concentration of reactants, temperature, and the presence of catalysts. ggckondagaon.in The rate constant (k) is a key parameter derived from these studies. For example, laser flash photolysis has been used to measure the rate constants of fast radical cyclization reactions. acs.org Arrhenius plots, which show the temperature dependence of the rate constant, can be used to determine the activation energy of a reaction. acs.org

Thermodynamic Studies: Thermodynamics deals with the energy changes that accompany a chemical reaction. ggckondagaon.in The Gibbs free energy change (ΔG) determines the position of equilibrium and is related to the equilibrium constant (K) by the equation ΔG = -RTlnK. ggckondagaon.in A negative ΔG indicates a spontaneous reaction. The free energy change is composed of both an enthalpy term (ΔH), which relates to bond energies, and an entropy term (ΔS), which relates to the degree of disorder. ggckondagaon.in

The ethynyl group in 1-ethynyl-4,4-dimethylcyclohexanol can participate in various electrophilic reactions. The π-electrons of the triple bond are susceptible to attack by electrophiles.

Neighboring Group Participation (NGP): A significant factor influencing the reactivity and stereochemistry of reactions is the participation of neighboring groups. libretexts.org A neighboring group is an atom or group of atoms within a molecule that can act as an internal nucleophile, assisting in the departure of a leaving group and often leading to the formation of a cyclic intermediate. libretexts.org This can result in an enhanced reaction rate and specific stereochemical outcomes.

Examples of neighboring group participation include:

Heteroatoms with Lone Pairs: Atoms like oxygen or sulfur can use their lone pair electrons to displace a leaving group, forming a cyclic oxonium or sulfonium (B1226848) ion intermediate. libretexts.org

Pi Bonds: The π-electrons of an alkene or a benzene (B151609) ring can also act as internal nucleophiles, leading to the formation of cyclic intermediates such as phenonium ions. libretexts.org

The electrophilic reactions of fused norbornene systems have shown that the neighboring group effect of heteroaromatic rings like furan, pyrrole, and thiophene (B33073) can be similar to that of a benzene ring. researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 1 Ethynyl 4,4 Dimethylcyclohexanol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-Ethynyl-4,4-dimethylcyclohexanol, the spectrum is expected to show distinct signals for the ethynyl (B1212043) proton, the hydroxyl proton, the gem-dimethyl groups, and the methylene (B1212753) protons of the cyclohexyl ring. The chemical shifts would be influenced by the electron-withdrawing effects of the alkyne and hydroxyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of non-equivalent carbon atoms and information about their hybridization and electronic state. The spectrum of 1-Ethynyl-4,4-dimethylcyclohexanol would be expected to show signals for the two acetylenic carbons, the quaternary carbon bearing the hydroxyl group, the carbon with the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.

To illustrate, the reported ¹³C NMR spectral data for the analogue 1-Ethynyl-1-cyclohexanol is presented below. chemicalbook.com The presence of the gem-dimethyl groups at the C4 position in 1-Ethynyl-4,4-dimethylcyclohexanol would alter the chemical shifts of the ring carbons compared to this analogue and introduce new signals for the methyl groups and the C4 quaternary carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Ethynyl-4,4-dimethylcyclohexanol and Experimental Data for 1-Ethynyl-1-cyclohexanol

| Carbon Atom | Predicted Chemical Shift (ppm) for 1-Ethynyl-4,4-dimethylcyclohexanol | Experimental Chemical Shift (ppm) for 1-Ethynyl-1-cyclohexanol chemicalbook.com |

|---|---|---|

| C≡CH | ~88 | 87.7 |

| C≡CH | ~72 | 72.5 |

| C-OH | ~68 | 68.3 |

| Cyclohexyl C2/C6 | ~40 | 40.1 |

| Cyclohexyl C3/C5 | ~25 | 25.2 |

| Cyclohexyl C4 | ~32 (Quaternary) | 22.9 |

| (CH₃)₂ | ~28 | N/A |

Note: Predicted values are estimates based on standard functional group effects.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethynyl-4,4-dimethylcyclohexanol is expected to show characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol. A sharp, medium-intensity band around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption around 2100-2150 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give strong signals. Therefore, the C≡C triple bond, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, providing confirmatory evidence of the alkyne group.

The table below shows typical vibrational frequencies for the key functional groups, based on data for 1-Ethynyl-1-cyclohexanol . chemicalbook.comchemicalbook.comnist.gov

Table 2: Key Vibrational Frequencies for 1-Ethynyl-cyclohexanol Analogue

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) chemicalbook.comchemicalbook.comnist.gov | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad (IR) |

| ≡C-H (Alkyne) | Stretching | ~3300 | Sharp, Medium (IR) |

| C≡C (Alkyne) | Stretching | 2150 - 2100 | Weak (IR), Strong (Raman) |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong (IR) |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Simple acetylenic alcohols, like 1-Ethynyl-4,4-dimethylcyclohexanol, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the visible region (400-800 nm). They may exhibit weak absorptions in the ultraviolet region (200-400 nm) due to n→σ* and π→π* transitions associated with the hydroxyl and ethynyl groups, respectively. nih.gov However, these are often weak and may occur below the typical cutoff for common solvents, making UV-Vis spectroscopy a less informative technique for this specific compound's structural elucidation compared to NMR or vibrational spectroscopy.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, 1-Ethynyl-4,4-dimethylcyclohexanol would be expected to show a molecular ion peak (M⁺). However, tertiary alcohols are often prone to dehydration, so a prominent peak corresponding to the loss of water (M-18) is anticipated. Fragmentation of the cyclohexyl ring would also lead to a characteristic pattern of fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. Predicted HRMS data for various adducts of 1-Ethynyl-4,4-dimethylcyclohexanol are available.

Table 3: Predicted Mass Spectrometry Data for 1-Ethynyl-4,4-dimethylcyclohexanol

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 153.12740 |

| [M+Na]⁺ | 175.10934 |

| [M-H]⁻ | 151.11284 |

| [M+H-H₂O]⁺ | 135.11738 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govlibretexts.org For 1-Ethynyl-4,4-dimethylcyclohexanol, which is expected to be a solid at room temperature, obtaining a single crystal of sufficient quality would allow for its complete structural determination.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the preferred chair or boat conformation of the cyclohexyl ring and the orientation of the substituents.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding involving the hydroxyl group.

While no crystal structure for 1-Ethynyl-4,4-dimethylcyclohexanol has been reported in the crystallographic databases, this technique remains the gold standard for unambiguous solid-state structural proof. Studies on similar molecules, such as tertiary butyl alcohol, have utilized X-ray diffraction to understand intermolecular interactions like hydrogen bonding in the condensed phase. aip.org

Chromatographic Methods for Separation, Purity Assessment, and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. 50megs.comodinity.com

Gas Chromatography (GC): Given the volatility of many alcohols, GC is a suitable method for the analysis of 1-Ethynyl-4,4-dimethylcyclohexanol. cloudfront.net A sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to determine the purity of a sample and identify any volatile impurities or byproducts from its synthesis. purdue.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. torontech.com For 1-Ethynyl-4,4-dimethylcyclohexanol, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com An HPLC system equipped with a UV detector or, more powerfully, a mass spectrometer (LC-MS), can provide quantitative purity analysis and detect non-volatile impurities. reddit.com This is particularly useful for confirming the purity of a sample before its use in further applications.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like 1-Ethynyl-4,4-dimethylcyclohexanol. The methodology involves injecting a sample into a gaseous mobile phase, which then carries the sample through a stationary phase within a column. Separation is achieved based on the differential partitioning of the analyte between the two phases.

For the analysis of 1-Ethynyl-4,4-dimethylcyclohexanol, a typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase. A common choice is a fused silica (B1680970) capillary column coated with a polysiloxane derivative. The selection of the stationary phase is critical for achieving optimal separation from any impurities or related substances.

A flame ionization detector (FID) is frequently used for detection due to its high sensitivity to organic compounds. The carrier gas is typically an inert gas such as nitrogen, helium, or argon. Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate are optimized to ensure good resolution and peak shape. The specificity of a GC method is crucial and can be assessed by analyzing the analyte in the presence of potential impurities to ensure that there is no interference. scirp.org

Table 1: Illustrative GC Parameters for 1-Ethynyl-4,4-dimethylcyclohexanol Analysis

| Parameter | Value |

|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Excess Determination

Since 1-Ethynyl-4,4-dimethylcyclohexanol is a chiral molecule, it can exist as a pair of enantiomers. The determination of the enantiomeric composition is crucial in many applications, particularly in the pharmaceutical and fine chemical industries.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that rotate the plane of polarized light. youtube.com The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. youtube.com

The observed rotation of a sample can be used to determine its enantiomeric excess (ee), also known as optical purity. This is calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.

Equation for Specific Rotation:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light

α is the observed rotation

l is the path length of the polarimeter cell in decimeters

c is the concentration of the sample in g/mL

Chiral Chromatography (GC-Chiral, HPLC-Chiral)

Chiral chromatography is the most widely used and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Gas Chromatography (GC-Chiral): For volatile compounds like 1-Ethynyl-4,4-dimethylcyclohexanol, or its volatile derivatives, chiral GC is a suitable technique. The stationary phases in chiral GC columns are often based on cyclodextrin (B1172386) derivatives. These cyclodextrins are chiral, toroidal structures that can include one enantiomer more favorably than the other, leading to different retention times. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC-Chiral): Chiral HPLC is a powerful and versatile technique for enantiomeric separation. A wide variety of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving successful separation.

Table 3: Representative Chiral HPLC Method for 1-Ethynyl-4,4-dimethylcyclohexanol

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, is a property of chiral molecules and can provide information about their absolute configuration and conformational features.

For 1-Ethynyl-4,4-dimethylcyclohexanol, the electronic transitions associated with the ethynyl and hydroxyl groups can give rise to CD signals. The sign and magnitude of the Cotton effect in the CD spectrum can be used to distinguish between the two enantiomers and, in some cases, to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Ethynyl-4,4-dimethylcyclohexanol |

| Acetonitrile |

| Helium |

| Isopropanol |

| Methanol |

| n-Hexane |

| Nitrogen |

Theoretical and Computational Investigations of 1 Ethynyl 4,4 Dimethylcyclohexanol

Electronic Structure and Conformational Analysis

The electronic structure and three-dimensional shape (conformation) of 1-Ethynyl-4,4-dimethylcyclohexanol are fundamental to its chemical properties and reactivity. Computational methods are extensively used to explore these characteristics. iranchembook.ir

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms and molecules. ggckondagaon.in It is favored for its balance of accuracy and computational cost. researchgate.net For 1-Ethynyl-4,4-dimethylcyclohexanol, DFT calculations can be employed to determine a variety of properties, including optimized molecular geometry, electron density distribution, and the energies of molecular orbitals (HOMO and LUMO). This information helps in predicting the molecule's reactivity, with electron-rich areas often indicating sites for electrophilic attack and electron-poor areas indicating sites for nucleophilic attack. scribd.com DFT calculations can also yield vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to validate the computed structure.

Illustrative DFT-Calculated Properties for 1-Ethynyl-4,4-dimethylcyclohexanol

The following table represents typical data that would be obtained from DFT calculations for this molecule. Note: These are representative values for illustrative purposes.

| Calculated Property | Representative Value/Description | Significance |

| Total Energy | Varies with basis set (e.g., in Hartrees) | Used to compare the relative stability of different conformations. |

| Dipole Moment | ~2.0 - 2.5 Debye | Indicates the molecule's overall polarity, arising from the polar hydroxyl group. |

| HOMO Energy | ~ -9.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. The ethynyl (B1212043) group's π-system is a major contributor. |

| LUMO Energy | ~ +1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| C≡C Stretch Freq. | ~2100-2150 cm⁻¹ | Corresponds to the stretching vibration of the ethynyl group, verifiable by IR spectroscopy. |

| O-H Stretch Freq. | ~3600-3650 cm⁻¹ | Corresponds to the stretching vibration of the alcohol group, verifiable by IR spectroscopy. |

Ab Initio and Semi-Empirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods are available for molecular investigation.

Ab Initio Methods: These methods compute molecular properties from "first principles," using only fundamental physical constants, without relying on experimental data for parameterization. iranchembook.ir Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a significantly higher computational cost. acs.org They are often used as benchmarks for more approximate methods. For 1-Ethynyl-4,4-dimethylcyclohexanol, high-level ab initio calculations could provide highly accurate geometries and energies for conformational analysis.

Semi-Empirical Methods: These methods are faster than DFT or ab initio techniques because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. ggckondagaon.inresearchgate.net Methods like AM1 and PM3 can be used to rapidly screen the conformational landscape of large molecules or simulate molecular dynamics over longer timescales. ggckondagaon.in While less accurate, they are valuable for preliminary analyses before applying more rigorous, computationally expensive methods. iranchembook.irresearchgate.net An efficient protocol for studying reactions involves recalibrating a semi-empirical method with force matching, using it to generate a reaction profile, and then refining the energy calculations with a higher-level ab initio method. nih.gov

Prediction and Analysis of Conformational Preferences and Dynamics

The 4,4-dimethylcyclohexanol (B1295255) ring is not static; it exists primarily in a chair conformation that can undergo ring-flipping. Due to the gem-dimethyl group at the C4 position, the two chair conformations are degenerate (identical in energy) in the parent 4,4-dimethylcyclohexanol. However, the introduction of the ethynyl and hydroxyl groups at C1 breaks this symmetry.

The two primary chair conformations of 1-Ethynyl-4,4-dimethylcyclohexanol would involve the interconversion between the hydroxyl group being in an axial or equatorial position. The ethynyl group would likewise switch between equatorial and axial positions. Steric hindrance, represented by conformational A-values, generally dictates that substituents prefer the less sterically crowded equatorial position. researchgate.net The hydroxyl group has a smaller A-value than the ethynyl group, suggesting a complex conformational equilibrium. Computational analysis is essential to precisely quantify the energy difference between these conformers and determine the preferred geometry. The analysis would focus on the 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents.

Illustrative Conformational Energy Analysis

This table illustrates how computational methods would be used to compare the stability of the two chair conformers. Note: Values are illustrative.

| Conformer | OH Position | C≡CH Position | Key Steric Interactions | Relative Energy (kcal/mol) | Population at 298 K |

| A | Equatorial | Axial | Axial C≡CH with axial H's at C3/C5 | +0.5 | ~30% |

| B | Axial | Equatorial | Axial OH with axial H's at C3/C5 | 0 (Reference) | ~70% |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating how chemical reactions occur, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. ub.edu

Mapping of Reaction Pathways and Transition State Geometries

For 1-Ethynyl-4,4-dimethylcyclohexanol, a reaction of interest could be the addition of a nucleophile to the ethynyl group. Computational methods can map the potential energy surface of the reaction, which describes the energy of the system as the reactants are converted into products. scribd.com This process involves identifying the lowest energy path, known as the reaction coordinate.

Key points on this path include local minima, which represent reactants, intermediates, and products, and saddle points, which represent transition states. ub.edu By calculating the geometry of the transition state, chemists can gain insight into the structural and electronic features that control the reaction's outcome. For example, in the addition of an organometallic reagent to the alkyne, modeling could reveal the precise bond-forming and bond-breaking distances and the coordination of the metal atom in the transition state. researchgate.net

Calculation of Activation Energies and Reaction Rates

The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. It represents the energy barrier that must be overcome for the reaction to proceed. researchgate.netjst.go.jp Computational methods like DFT and ab initio theory can calculate this barrier with considerable accuracy.

A lower activation energy corresponds to a faster reaction rate, while a higher activation energy indicates a slower reaction. researchgate.net By calculating the activation energies for competing reaction pathways, chemists can predict which product is likely to form preferentially (kinetic control). For instance, if a reaction can yield two different products, the one with the lower activation energy barrier will form faster. jst.go.jp These calculated rates can then be compared with experimental kinetic data to validate the proposed mechanism.

Explicit and Implicit Solvent Effects in Computational Models

In computational chemistry, accounting for the solvent is crucial as it can significantly influence molecular conformation, reactivity, and interaction energies. For a molecule like 1-Ethynyl-4,4-dimethylcyclohexanol, computational models would employ either explicit or implicit solvent models to simulate its behavior in a solution.

Explicit Solvent Models: These models involve simulating a specific number of individual solvent molecules surrounding the solute. This approach provides a highly detailed, atomistic view of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the cyclohexanol (B46403) and solvent molecules. However, this method is computationally expensive due to the large number of particles that must be simulated.

The choice between these models depends on the specific research question. For studying precise interactions like hydrogen bonding networks, an explicit model would be necessary. For general energetic evaluations and conformational searches, an implicit model is often sufficient and more practical.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves to validate both the computational model and the experimental structure elucidation. rsc.org For 1-Ethynyl-4,4-dimethylcyclohexanol, parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be of primary interest.

Methodology:

Geometry Optimization: The first step is to find the lowest energy (most stable) three-dimensional structure of the molecule using methods like Density Functional Theory (DFT). ggckondagaon.in

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These frequencies correspond to the peaks in an IR spectrum, allowing for a direct comparison with experimental IR data.

NMR Shielding Calculations: Using the optimized geometry, magnetic shielding tensors are computed. These are then converted into chemical shifts (e.g., ¹H and ¹³C NMR) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

Discrepancies between predicted and experimental spectra can often be resolved by considering factors like conformational flexibility (e.g., chair-boat interconversion of the cyclohexane (B81311) ring) and specific solvent effects that might not be perfectly captured by the computational model. Comparing predicted and experimental data is a powerful tool for confirming molecular structure and understanding its electronic environment. acs.orgrsc.org

Stereochemical Outcome Prediction and Rationalization

Computational methods are invaluable for predicting and explaining the stereochemistry of chemical reactions, such as the synthesis of 1-Ethynyl-4,4-dimethylcyclohexanol from its precursor, 4,4-dimethylcyclohexanone (B1295358).

Modeling Enantioselectivity and Diastereoselectivity

The addition of an ethynyl group to 4,4-dimethylcyclohexanone can result in different stereoisomers. If a chiral reagent is used, the reaction can be enantioselective. kashanu.ac.ir Computational modeling can predict which stereoisomer is likely to be the major product.

This is achieved by calculating the transition state (TS) structures for the pathways leading to each possible stereoisomer. The transition state is the highest energy point along the reaction coordinate. According to transition state theory, the reaction that proceeds through the lowest energy transition state will be the fastest and yield the major product. By comparing the calculated energies of all possible transition states, chemists can predict the enantiomeric or diastereomeric excess of a reaction. researchgate.net

Understanding Steric and Electronic Influences on Selectivity

Beyond just predicting the outcome, computational models provide deep insight into why a particular stereoisomer is favored. acs.org For the synthesis of 1-Ethynyl-4,4-dimethylcyclohexanol, the selectivity of the ethynyl group addition to the ketone is governed by steric and electronic factors.

Steric Hindrance: The model can visualize and quantify the spatial crowding in different transition states. For example, the approach of the nucleophile (the ethynyl group) to the carbonyl carbon can be either axial or equatorial. The model would likely show that one of these approaches is sterically hindered by the methyl groups or the cyclohexane ring, leading to a higher energy transition state.

Electronic Effects: The distribution of electron density in the reactants and transition states influences reactivity. researchgate.net Computational analysis can reveal subtle electronic interactions, such as stabilizing hyperconjugation or destabilizing electrostatic repulsions, that favor one reaction pathway over another. ggckondagaon.in For instance, the interaction between the incoming nucleophile and the electron-withdrawing or electron-donating groups on a chiral catalyst can be precisely modeled to rationalize the observed selectivity. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity

While the methods described above often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a movie-like view of their behavior. mdpi.com

For 1-Ethynyl-4,4-dimethylcyclohexanol, an MD simulation would reveal:

Conformational Landscape: The cyclohexane ring is not static; it undergoes conformational changes (e.g., chair-flipping). MD simulations can explore the different accessible conformations and determine their relative populations and the energy barriers for interconversion. springernature.com This is crucial because the reactivity of the molecule can depend on its conformation.

Solvent Interactions: In an explicit solvent simulation, MD can show how solvent molecules arrange themselves around the solute and how hydrogen bonds with the hydroxyl group form and break over time.

Binding and Reactivity: If studying the interaction of this molecule with another, such as an enzyme or a catalyst, MD simulations can predict how it binds and the preferred binding orientation. rsc.org Although standard MD cannot model bond-breaking events, it provides the necessary structural and dynamic foundation for more advanced quantum mechanics/molecular mechanics (QM/MM) methods that can simulate the reaction itself. mdpi.com

Applications of 1 Ethynyl 4,4 Dimethylcyclohexanol As a Key Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While not prominently featured in the academic total synthesis of highly complex natural products, 1-Ethynyl-4,4-dimethylcyclohexanol serves as a crucial and documented precursor in the synthesis of important bioactive molecules, particularly within the fragrance industry. Its structure is strategically employed to construct specific molecular frameworks that possess desirable organoleptic properties.

Detailed research findings from patent literature outline a key application where 1-Ethynyl-4,4-dimethylcyclohexanol is the starting point for producing a family of cyclic C6 ketones used as powerful perfuming agents. google.comgoogle.com These synthetic targets are valued for their rich and powerful fragrance notes, which are often described as green, herbal, and fruity, reminiscent of galbanum oil. google.com

The synthesis begins with the preparation of 1-Ethynyl-4,4-dimethylcyclohexanol itself, which can be produced from 4,4-dimethyl-cyclohexanone. google.com The critical step involves the transformation of the acetylenic carbinol into a corresponding enyne. This is achieved by reacting 1-Ethynyl-4,4-dimethylcyclohexanol with an allyl halide, such as allyl chloride. google.comgoogle.com This reaction specifically leverages the reactivity of the tertiary alcohol, which, under certain conditions, can be substituted to introduce the allyl group, leading to the formation of a new carbon-carbon bond and the desired enyne intermediate. This enyne is then further elaborated to produce the final fragrance molecules. google.com

The table below summarizes the synthetic sequence starting from the precursor ketone.

| Step | Starting Material | Reagents/Conditions | Product | Application/Significance |

| 1 | 4,4-dimethyl-cyclohex-2-en-1-one | Catalytic hydrogenation (e.g., RaNi) | 4,4-dimethyl-cyclohexanone | Preparation of the saturated ketone precursor. google.com |

| 2 | 4,4-dimethyl-cyclohexanone | Ethynylation (e.g., with acetylene (B1199291) in base) | 1-Ethynyl-4,4-dimethylcyclohexanol | Formation of the key acetylenic carbinol intermediate. google.com |

| 3 | 1-Ethynyl-4,4-dimethylcyclohexanol | Allyl chloride | 4,4-dimethyl-1-(1-pent-4-en-1-ynyl)cyclohex-1-ene | Conversion to the enyne intermediate, a direct precursor to fragrance compounds. google.comgoogle.com |

| 4 | Enyne Intermediate | Further synthetic modifications | Cyclic C6 Ketones | Final bioactive fragrance molecules with green, fruity, and herbal notes. google.com |

This synthetic route highlights the utility of 1-Ethynyl-4,4-dimethylcyclohexanol as a building block where both the ethynyl (B1212043) and hydroxyl functionalities are essential for constructing the target molecular architecture of these commercially valuable bioactive compounds.

Scaffold for the Construction of Novel Organic Frameworks and Architectures

The construction of novel porous materials like Metal-Organic Frameworks (MOFs) and covalent organic frameworks relies on the use of rigid and geometrically well-defined molecular building blocks, often referred to as scaffolds or linkers. In principle, 1-Ethynyl-4,4-dimethylcyclohexanol possesses functional groups that could be adapted for such applications.

The terminal alkyne is a particularly useful functional group in the synthesis of complex architectures. It can undergo various coupling reactions, such as Sonogashira or Glaser coupling, to connect to other molecular units, thereby extending the structure in a programmed manner. Furthermore, the hydroxyl group can be functionalized, for instance, by esterification with polycarboxylic acids, to create polytopic linkers necessary for the formation of 3D frameworks.

However, a review of the current scientific literature does not show specific examples of 1-Ethynyl-4,4-dimethylcyclohexanol being used as a primary scaffold in the reported synthesis of well-defined organic frameworks. While its constituent parts are chemically suitable for this purpose, its application in this specific area of materials chemistry has not been extensively explored or documented.

Utility in the Synthesis of Advanced Materials Precursors (e.g., polymerizable monomers, specialized resins)

The development of advanced materials often requires monomers with specific functionalities to impart desired properties to the final polymer or resin. The ethynyl group in 1-Ethynyl-4,4-dimethylcyclohexanol makes it a potential candidate as a monomer or a precursor to a monomer for polymerization.

Terminal alkynes can be polymerized through various mechanisms, including Ziegler-Natta catalysis or transition-metal-catalyzed methods, to form polyacetylenes. These conjugated polymers are known for their interesting electronic and optical properties. The bulky 4,4-dimethylcyclohexanol (B1295255) substituent would influence the solubility and processing characteristics of such a polymer. Additionally, the alkyne can participate in cycloaddition reactions, such as in the formation of thermosetting resins where the cross-linking occurs via alkyne trimerization to form benzene (B151609) rings. The hydroxyl group also offers a handle for incorporating the molecule into polyesters or polyurethanes, potentially as a side-chain functionality to introduce rigidity or a site for post-polymerization modification.

Despite this potential, specific research detailing the polymerization of 1-Ethynyl-4,4-dimethylcyclohexanol or its use in the formulation of specialized resins is not widely reported in the literature. Its primary documented use remains in the realm of smaller, bioactive molecule synthesis rather than macromolecular chemistry. google.comgoogle.com

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are essential tools in chemical biology for exploring biological systems, while specifically designed molecules can help elucidate complex reaction mechanisms. The structure of 1-Ethynyl-4,4-dimethylcyclohexanol contains a key feature that is highly valuable for the development of chemical probes: the terminal alkyne.

The ethynyl group serves as a bioorthogonal handle. This means it is chemically inert in complex biological environments but can be made to react selectively with a specific partner. The most common application of this is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A molecule containing this ethynyl group can be introduced into a biological system, and its location and interactions can be visualized or captured by adding a reporter molecule (like a fluorophore or biotin) that bears a complementary azide (B81097) group.

Therefore, 1-Ethynyl-4,4-dimethylcyclohexanol could be used as a precursor to design chemical probes. For example, it could be incorporated into a larger molecule designed to bind to a specific protein. The exposed alkyne would then allow for the subsequent attachment of a reporter tag for imaging or affinity purification. While this application is chemically feasible and follows established principles of probe design, there are no specific, published studies where 1-Ethynyl-4,4-dimethylcyclohexanol has been explicitly developed into a chemical probe or used as a tool for mechanistic investigations.

Future Research Directions and Emerging Trends in the Chemistry of 1 Ethynyl 4,4 Dimethylcyclohexanol

Development of Novel, Highly Efficient, and Stereoselective Synthetic Methodologies

Current research is actively pursuing the development of new and improved methods for synthesizing 1-ethynyl-4,4-dimethylcyclohexanol and its derivatives. A key focus is on enhancing the efficiency of the ethynylation of 3,3-dimethylcyclohexanone (B1346601). While existing methods involve the reaction of 3,3-dimethylcyclohexanone with ethyne (B1235809) in the presence of a base, efforts are underway to optimize reaction conditions to achieve higher yields, with some processes reaching up to 94%. google.com

A significant area of future research lies in the development of stereoselective synthetic methodologies. The synthesis of specific stereoisomers of substituted cyclohexanol (B46403) derivatives is crucial for applications in pharmaceuticals and materials science. kashanu.ac.ir Techniques such as substrate-controlled and catalyst-controlled reactions are being explored to achieve high levels of stereoselectivity. For instance, the use of chiral catalysts in the hydrogenation of substituted cyclohexanones can lead to the formation of specific enantiomers of the corresponding cyclohexanols. acs.org

Exploration of New Reactivity Modes and Unprecedented Catalytic Systems

The unique structure of 1-ethynyl-4,4-dimethylcyclohexanol, featuring both a hydroxyl group and a terminal alkyne, offers a rich landscape for exploring new reactivity modes. The alkyne functional group can participate in a variety of transformations, including cycloaddition reactions. For example, ruthenium-catalyzed reactions of ethynylcycloalkanols with aldehydes can produce cycloalkano-fused cyclopentenones. researchgate.net

Researchers are also investigating the use of novel catalytic systems to expand the reaction scope of this compound. Gold(I) complexes, for instance, have been shown to be effective catalysts for the rearrangement of 1-ethynyl-3,3-dimethylcyclohexanol. google.com The development of new catalysts, including those based on other transition metals, could unlock unprecedented transformations and provide access to novel molecular architectures. The study of reaction mechanisms, such as the proposed oxidative addition pathway in cobalt-catalyzed conjugate additions, will be crucial for the rational design of new catalytic systems. acs.org

Integration with Advanced Chemical Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies like flow chemistry and automated synthesis holds significant promise for the production of 1-ethynyl-4,4-dimethylcyclohexanol and its derivatives. Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and potential for scalability, is a particularly attractive approach for optimizing the ethynylation reaction. The ability to fine-tune temperature, pressure, and reaction time in a continuous flow system can lead to improved yields and selectivities.

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and synthetic routes. By systematically varying reaction components and conditions, these systems can rapidly screen large numbers of experiments, facilitating the identification of optimal protocols for the synthesis of 1-ethynyl-4,4-dimethylcyclohexanol and its derivatives.

Application of Advanced Computational Methods for Rational Design and Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of 1-ethynyl-4,4-dimethylcyclohexanol, computational methods can be applied to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcome of various reactions. ggckondagaon.in

Design Novel Catalysts: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations of 1-ethynyl-4,4-dimethylcyclohexanol. rsc.org

Elucidate Reaction Mechanisms: By modeling reaction pathways and transition states, computational studies can help to unravel complex reaction mechanisms, providing a deeper understanding of the underlying chemical principles.

The use of computational tools can significantly reduce the experimental effort required for developing new synthetic methods and applications for this versatile compound.

Furthering Sustainable and Green Synthesis Strategies for Industrial and Academic Relevance

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. For the synthesis of 1-ethynyl-4,4-dimethylcyclohexanol, this translates to:

Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more benign alternatives is a key goal. For example, exploring the use of water or other green solvents in the ethynylation reaction.

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy. google.com Research into highly active and recyclable catalysts is crucial in this regard. researchgate.net

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect of green chemistry.

The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous for both industrial and academic applications.

Investigation of Multi-component Reactions Incorporating the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The functional groups present in 1-ethynyl-4,4-dimethylcyclohexanol make it an ideal candidate for incorporation into MCRs.

For example, the alkyne moiety can participate in cycloaddition reactions, while the hydroxyl group can be involved in condensations or other transformations. The development of novel MCRs involving 1-ethynyl-4,4-dimethylcyclohexanol could provide rapid access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. Research in this area could focus on designing new MCRs that leverage the unique reactivity of this compound to construct novel heterocyclic and carbocyclic frameworks. researchgate.netbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethynyl-4,4-dimethylcyclohexanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized using organometallic reagents (e.g., Grignard or alkyllithium compounds) under inert atmospheres to prevent side reactions. For example, n-butyllithium in tetrahydrofuran (THF) or hexane can facilitate ethynylation of 4,4-dimethylcyclohexanone precursors, followed by reduction with LiAlH4 . Key variables include temperature control (e.g., −78°C for lithiation steps) and solvent polarity, which influence regioselectivity. Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-Ethynyl-4,4-dimethylcyclohexanol?

- Methodological Answer :

- NMR : NMR identifies the ethynyl carbon (δ ~70–80 ppm) and quaternary dimethyl carbons (δ ~25–30 ppm). NMR distinguishes cyclohexanol protons (axial vs. equatorial, δ ~1.2–2.5 ppm) .

- IR : The hydroxyl stretch (3200–3600 cm) and ethynyl C≡C stretch (~2100–2260 cm) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion (e.g., [M+H] at m/z calculated for CHO) and fragmentation patterns (e.g., loss of HO or CO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.